Thiazolidine-2-carboxylic acid
Overview
Description
Thiazolidine-2-carboxylic acid is a compound that has been studied for its various biological activities and potential applications in medicine. It is an adduct formed from cysteamine and glyoxylate and has been identified as a substrate for D-amino acid oxidase . This compound is related to thiazolidine-4-carboxylic acid (TC), which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde . TC has been noted for its potential value in geriatric medicine due to its revitalizing effects on age-related biochemical variables and its hepatoprotective properties .
Synthesis Analysis
Thiazolidine-2-carboxylic acid can be synthesized from cysteamine and glyoxylate, with a second-order rate constant of 84 min-1 M-1 at 37 degrees C, pH 7.5 . The synthesis of related thiazolidine derivatives, such as thiazolidine-2,4-diones, involves the use of OxymaPure/N,N'-diisopropylcarbodimide coupling methodology . Additionally, thiazolidine-2,4-dicarboxylic acid can be obtained from the condensation of glyoxylic acid with L(-)R-cysteine, resulting in a diastereoisomeric mixture10.
Molecular Structure Analysis
The molecular structure of thiazolidine-4-carboxylic acid, a closely related compound, has been determined through X-ray crystallography. The structure reveals an intramolecular hydrogen bond and a bifurcated hydrogen bond, which contribute to the compound's properties . Population analysis of (R)-thiazolidine-4-carboxylic acid has been carried out to refine the population of electrons in the molecule .
Chemical Reactions Analysis
Thiazolidine-2-carboxylic acid acts as a substrate for D-amino acid oxidase, and upon oxidation, it forms delta 2-thiazoline-2-carboxylic acid . The compound undergoes rapid isomerization from the L- to the D-isomer, which is then oxidized by the enzyme . The synthesis of thiazolidine derivatives often results in the formation of new chiral centers, leading to diastereoisomers that can exhibit fast epimerization in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2-carboxylic acid and its derivatives are influenced by their molecular structure. For instance, the low basicity of thiazolidine-4-carboxylic acid compared to proline is attributed to the resonance stabilization of the unprotonated form, facilitated by the sulfur atom's interaction with the thiazolidine ring . The derivatives of thiazolidine-2-carboxylic acid have been shown to possess antimicrobial and antifungal activities, with varying degrees of effectiveness against different bacterial strains and fungi .
Relevant Case Studies
Several studies have explored the potential therapeutic applications of thiazolidine derivatives. For example, 2-substituted thiazolidine-4(R)-carboxylic acids have been evaluated for their protective effect against hepatotoxic deaths in mice caused by acetaminophen, with some derivatives showing nearly equipotent protective effects . Thiazolidine-4-carboxylic acid has been used clinically for about 20 years, mainly in the treatment of liver diseases and related gastrointestinal disturbances . Additionally, thiazolidine derivatives have been found to increase non-protein sulphydryl levels and sulfurtransferase activities in mouse liver, suggesting hepatoprotective properties .
Scientific Research Applications
Application in Protein Synthesis : Thiazolidine-2-carboxylic acid acts as a proline analog and inhibits protein incorporation into polypeptides in different protein synthesizing systems. This property makes it significant in studies related to protein synthesis and inhibition (Busiello et al., 1979).
Role in Cancer Research : It was investigated as a potential cancer treatment due to its ability to induce reverse transformation in tumor cells. However, subsequent studies have been inconclusive regarding its efficacy against cancer (Brugarolas & Gosálvez, 1980).
Chemical Synthesis and Derivatives : Research has been conducted on the solid-phase synthesis of thiazolidine-2-carboxylic acid and its derivatives, highlighting its potential in the synthesis of small organic molecules (Patek et al., 1995).
Electrochemical Behavior : Studies have focused on the electrochemical behavior of thiazolidine-2-carboxylic acid, its stability in different solutions, and its interactions with ions like mercury, revealing insights into its decomposition and potential applications in electrochemistry (Karpinski & Radomski, 1989).
Structural and Spectroscopic Analysis : The structure and population analysis of thiazolidine-2-carboxylic acid have been investigated, contributing to a deeper understanding of its molecular properties (Kamo et al., 1979).
Safety And Hazards
Future Directions
Thiazolidine-2-carboxylic acid has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . It is expected to be of great interest for scholars in interdisciplinary research, especially in the field of biomedicine that requires covalent conjugation of biomolecules such as nucleic acids, antibodies, proteins as well as glycosaminoglycans to study and manipulate cellular processes .
properties
IUPAC Name |
1,3-thiazolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZVNJBVJWEJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936787 | |
Record name | 1,3-Thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolidine-2-carboxylic acid | |
CAS RN |
16310-13-7, 65126-70-7 | |
Record name | Thiazolidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Thiazolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiazolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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